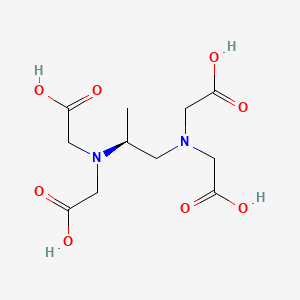
6-(二氟甲基)-2-羟基-4-甲基烟腈
描述
Difluoromethylation is a process that involves the introduction of a difluoromethyl group (-CF2H) into a molecule . This process has been used in the synthesis of various pharmaceuticals and agrochemicals .
Synthesis Analysis
Recent advances in difluoromethylation processes have been based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . These processes have benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis
The molecular structure of a difluoromethylated compound can be influenced by the type of bond formed during the difluoromethylation process . For example, the formation of a C(sp3)–CF2H bond might result in a different molecular structure compared to a C(sp2)–CF2H bond .Chemical Reactions Analysis
Difluoromethylation reactions can be classified into several types, including nucleophilic, electrophilic, and free radical di- and monofluoromethylation reagents and reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a difluoromethylated compound can be influenced by the specific structure of the compound and the type of bonds it contains .科学研究应用
Late-Stage Difluoromethylation
Difluoromethylation processes based on X–CF2H bond formation, where X is C (sp), C (sp2), C (sp3), O, N, or S, have seen significant advances . This field of research has benefited from the invention of multiple difluoromethylation reagents . The compound “6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile” could potentially be used in these processes.
Hydrogen Bond Donor
Compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues . This property could make “6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile” a valuable compound in reactions where hydrogen bonding plays a crucial role.
Photocatalytic Difluoromethylation
Visible-light-photocatalyzed difluoromethylation reactions can be accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions . The compound “6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile” could potentially be used in these reactions.
Drug Discovery
The introduction of fluoro-substituents into molecules has a striking positive impact on their physical properties including metabolic stability, solubility, and lipophilicity . These are tenets of considerable importance in pharmaceutical, agrochemical, and materials science . Therefore, “6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile” could potentially be used in drug discovery.
Material Science
The unique structure of bromo-2-(difluoromethyl)-3-fluoropyridine enables exploration of novel reactions and synthesis pathways, making it a valuable tool for material science. Given the structural similarity, “6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile” could also have potential applications in this field.
Catalysis Studies
Bromo-2-(difluoromethyl)-3-fluoropyridine has shown immense potential in catalysis studies. “6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile” could potentially be used in similar studies due to its structural similarity.
作用机制
Biochemical Pathways
The compound’s action primarily affects the electron transport chain, a key biochemical pathway involved in cellular respiration . By inhibiting the mitochondrial complex I, the compound disrupts the normal flow of electrons through this pathway, which can lead to a decrease in the production of ATP, the main energy currency of the cell .
Pharmacokinetics
Similar compounds have been shown to have high oral bioavailability and a half-life of approximately 20-30 hours . The compound is likely metabolized primarily through glucuronidation .
Result of Action
The primary result of the action of 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile is the disruption of normal cellular respiration due to the inhibition of the mitochondrial complex I . This can lead to a decrease in ATP production, potentially resulting in cell death . In the context of its use as a fungicide, this can lead to effective control of fungal pathogens .
安全和危害
未来方向
The field of difluoromethylation is a rapidly growing area of research, with potential applications in the development of new pharmaceuticals and agrochemicals . Future research will likely focus on developing new difluoromethylation reagents and methods, as well as exploring the potential uses of difluoromethylation in various fields .
属性
IUPAC Name |
6-(difluoromethyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O/c1-4-2-6(7(9)10)12-8(13)5(4)3-11/h2,7H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVISEAWMQRQWBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426889 | |
| Record name | 6-(difluoromethyl)-2-hydroxy-4-methylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile | |
CAS RN |
869942-32-5 | |
| Record name | 6-(Difluoromethyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869942-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(difluoromethyl)-2-hydroxy-4-methylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















